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Compound of Interest

Compound Name: MMV665852

Cat. No.: B1677363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Schistosomiasis, a debilitating parasitic disease, affects millions globally, yet treatment has

long relied on a single drug, praziquantel. The emergence of drug resistance and the demand

for more effective therapies have spurred the development of new antischistosomal

compounds. This guide provides a detailed comparison of MMV665852, a promising N,N′-

diarylurea derivative, with other key compounds in the development pipeline: CIDD-0150303,

tetraazamacrocyclic derivatives, and the natural product dehydrodieugenol B.

Performance Overview and Developmental Stage
MMV665852, identified from the Medicines for Malaria Venture (MMV) Malaria Box, has shown

significant activity against Schistosoma mansoni.[1] Other compounds such as CIDD-0150303,

an oxamniquine analog, are also in preclinical development and have demonstrated potent

schistosomicidal effects, including activity against juvenile worms and praziquantel-resistant

strains.[2] Tetraazamacrocyclic derivatives and the natural compound dehydrodieugenol B are

in earlier stages of preclinical investigation, showing promise in in vitro and in vivo models.[3][4]

[5]
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The following tables summarize the available quantitative data for MMV665852 and its

comparators. It is important to note that the data are derived from different studies and

experimental conditions may vary.

Table 1: In Vitro Activity against Schistosoma mansoni
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Compoun
d/Analog

Assay
Type

Target
Stage

IC50 /
EC50
(μM)

Cytotoxic
ity (CC50
in L6
cells, μM)

Selectivit
y Index
(SI)

Referenc
e

MMV66585

2

Worm

Viability
Adult 0.8 >9.1 >11.4 [1]

MMV66585

2 Analog

Worm

Viability
NTS 0.15 - 5.6 - - [6]

MMV66585

2 Analog

Worm

Viability
Adult 0.18 - 3.3 >10 >8.5 [6][7]

CIDD-

0150303

Worm

Viability
Adult

Kills 100%

at 143 µM
- - [2]

Tetraazam

acrocyclic

Derivative

(Fe2+

complex)

Worm

Viability
NTS 0.87 - 9.65

Moderately

cytotoxic
- [8]

Tetraazam

acrocyclic

Derivative

(Fe2+

complex)

Worm

Viability
Adult 1.34

Moderately

cytotoxic
- [8]

Dehydrodie

ugenol B

Worm

Viability
Adult 31.9

>200 (Vero

cells)
>6.27 [4][5]

Praziquant

el

(Reference

)

Worm

Viability
Adult ~1 - - [4][5]

NTS: Newly Transformed Schistosomula

Table 2: In Vivo Efficacy in Mouse Models of Schistosoma mansoni Infection
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Compound/
Analog

Dose
Dosing
Regimen

Worm
Burden
Reduction
(%)

Target
Stage

Reference

MMV665852 400 mg/kg
Single oral

dose
53 Adult [1]

MMV665852

Analog
400 mg/kg

Single oral

dose
66 Adult

CIDD-

0150303
100 mg/kg

Single oral

dose
81.8 Adult [9]

CIDD-

0150303
100 mg/kg

Single oral

dose
64.7 Juvenile [2]

Tetraazamacr

ocyclic

Derivative

(Fe2+

complex)

400 mg/kg
Single oral

dose
88.4 Adult [8]

Dehydrodieu

genol B
400 mg/kg

Single oral

dose
~50 Juvenile [3][4][5]

Dehydrodieu

genol B
400 mg/kg

Single oral

dose
29.3 Adult [4][5]

Praziquantel

(Reference)
400 mg/kg

Single oral

dose
~90 Adult [4][5]

Praziquantel

(Reference)
400 mg/kg

Single oral

dose
~30 Juvenile [3][4][5]

Mechanisms of Action
The precise molecular target of the N,N'-diarylurea class, including MMV665852, is still under

investigation. However, structure-activity relationship studies suggest that electron-withdrawing

groups on the aryl rings are crucial for their antischistosomal activity.[10]
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In contrast, the mechanism of CIDD-0150303 is better understood. As an oxamniquine

derivative, it acts as a prodrug that is activated by a schistosome-specific sulfotransferase

(SULT).[11] The activated form of the drug is thought to cause DNA damage, leading to

parasite death. This distinct mechanism of action makes it a promising candidate for use in

combination with praziquantel and for treating praziquantel-resistant infections.[2][11]

The current understanding of praziquantel's mechanism involves the disruption of calcium ion

homeostasis in the parasite. It is believed to target voltage-gated calcium channels, leading to

uncontrolled calcium influx, muscle paralysis, and tegumental damage.

The mechanism of action for tetraazamacrocyclic derivatives may be linked to their ability to

interfere with heme detoxification, a pathway also targeted by some antimalarial drugs.[8] For

dehydrodieugenol B, the exact mechanism remains to be elucidated.

Experimental Protocols
In Vitro Adult Worm Assay

Parasite Preparation: Adult Schistosoma mansoni worms are recovered from infected mice

(e.g., Swiss albino mice) 42-49 days post-infection by hepatic portal vein perfusion.

Culture Conditions: Worms are washed in appropriate media (e.g., RPMI-1640)

supplemented with antibiotics and fetal calf serum and then cultured in 24-well plates.

Compound Incubation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and

added to the culture media at various concentrations. Praziquantel is typically used as a

positive control.

Viability Assessment: Worm viability is assessed microscopically at different time points (e.g.,

24, 48, 72 hours) based on motor activity, morphological changes (e.g., tegumental

damage), and survival. The 50% inhibitory concentration (IC50) or effective concentration

(EC50) is then calculated.

In Vivo Mouse Model of Schistosomiasis
Infection: Laboratory mice (e.g., Swiss albino or C57BL/6) are percutaneously infected with a

defined number of S. mansoni cercariae.
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Treatment: At a specific time post-infection (e.g., 21 days for juvenile stage or 42-49 days for

adult stage), mice are treated with the test compound, typically via oral gavage. A vehicle

control group and a praziquantel-treated group are included.

Worm Burden Determination: Several weeks after treatment, mice are euthanized, and adult

worms are recovered from the mesenteric veins and liver by perfusion. The number of

worms is counted, and the percentage of worm burden reduction is calculated relative to the

vehicle-treated control group.

Egg Burden Analysis: In some studies, the number of eggs in the liver and intestine is also

quantified to assess the impact of the compound on parasite fecundity.

Visualizing the Pathways and Processes
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A generalized workflow for antischistosomal drug discovery and development.
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Proposed mechanism of action for CIDD-0150303.

Conclusion
The landscape of antischistosomal drug development is evolving, with several promising

compounds emerging as potential alternatives or adjuncts to praziquantel. MMV665852 and its

N,N'-diarylurea analogs represent a novel chemical class with potent in vitro activity. CIDD-
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0150303 offers the advantage of a distinct mechanism of action and efficacy against juvenile

and drug-resistant worms. Tetraazamacrocyclic derivatives and dehydrodieugenol B, while in

earlier stages, also show significant potential. Continued preclinical and clinical evaluation of

these compounds is crucial to address the unmet medical need in schistosomiasis treatment

and control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to MMV665852 and Other Next-
Generation Antischistosomal Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677363#mmv665852-vs-other-antischistosomal-
compounds-in-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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